molecular formula C20H18N4O2S B2982940 3-Ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one CAS No. 946328-49-0

3-Ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one

Cat. No. B2982940
CAS RN: 946328-49-0
M. Wt: 378.45
InChI Key: JDAVKFPRGDDVQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinones often involves the reaction of anthranilic acid with formamide at high temperatures, a process known as the Niementowski reaction . Other methods include the reaction of 2-aminobenzamides with thiols .


Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a fused two-ring system. Theoretical and experimental vibrational frequencies and optimized geometric parameters such as bond lengths and bond angles can be calculated using density functional theory .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions. For example, they can be modified via lithiation by a lithium reagent in anhydrous tetrahydrofuran at low temperature followed by reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones depend on their specific structure. For example, the compound 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one has been found to have good functional group tolerance and to be transition metal and external oxidant free .

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinazolinones depends on their specific structure and the biological target. For example, some quinazolinones act as agonists at the GABA receptor, leading to sedative and muscle relaxant effects .

Future Directions

Quinazolinones are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and designing new quinazolinone-based drugs .

properties

IUPAC Name

3-ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-3-24-19(25)15-10-6-7-11-16(15)21-20(24)27-12-17-22-18(23-26-17)14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAVKFPRGDDVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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